Arachidonic acid-d5 methyl ester
Description
Arachidonic acid-d5 methyl ester (AA-d5 ME) is a deuterated derivative of arachidonic acid methyl ester, a critical fatty acid in the eicosanoid biosynthesis pathway. Its chemical name is methyl 5Z,8Z,11Z,14Z-eicosatetraenoate-d5, with the molecular formula C₂₁H₂₉D₅O₂ and a molecular weight of 323.5 g/mol . The compound is isotopically labeled with five deuterium atoms, typically positioned on the methyl ester group or adjacent carbons to ensure metabolic stability during analytical applications.
AA-d5 ME serves as an internal standard in mass spectrometry (MS)-based quantification of arachidonic acid (AA) and its metabolites in biological samples . It is stable for ≥1 year at -20°C and is supplied in ethanol or DMSO for laboratory use . Unlike non-deuterated AA methyl ester, AA-d5 ME avoids interference with endogenous AA signals in MS workflows, enabling precise quantification of AA in lipidomics studies .
Structure
3D Structure
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i1D3,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-ACEXYNNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid-d5 methyl ester typically involves the esterification of arachidonic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated arachidonic acid with deuterated methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arachidonic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxylipins, which are important signaling molecules in biological systems.
Reduction: Reduction reactions can convert it back to arachidonic acid or other reduced forms.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Analytical Chemistry
Arachidonic acid-d5 methyl ester serves as an internal standard for the quantification of arachidonic acid and its derivatives through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.
| Application | Methodology | Purpose |
|---|---|---|
| Quantification of Arachidonic Acid | GC-MS/LC-MS | Accurate measurement in biological samples |
| Internal Standardization | Mass Spectrometry | Enhances analytical accuracy |
Biological Research
In biological studies, this compound is utilized to investigate metabolic pathways involving arachidonic acid. It aids in understanding the roles of arachidonic acid in inflammation, cell signaling, and membrane fluidity.
- Metabolic Pathways : The compound is involved in the synthesis of various eicosanoids, which are crucial signaling molecules.
- Cellular Functions : Studies have demonstrated its influence on cellular responses to stress and inflammation.
Medical Research
Arachidonic acid is implicated in various physiological processes and diseases. Research utilizing this compound has focused on:
- Inflammation : Understanding how arachidonic acid metabolites contribute to inflammatory responses.
- Cancer Studies : Investigating the relationship between dietary arachidonic acid intake and cancer risk.
Case Study: Arachidonic Acid and Cancer Risk
A systematic review evaluated the association between arachidonic acid exposure and cancer risk across multiple studies. The findings suggested no strong positive correlation between dietary arachidonic acid intake and breast or prostate cancer risk, highlighting the need for further research into its role in different cancer types .
Industrial Applications
In industry, this compound is used in the development of pharmaceuticals that target inflammatory pathways. Its role as a reference standard is crucial for quality control in lipidomic studies.
Mechanism of Action
Arachidonic acid-d5 methyl ester exerts its effects primarily through its role as an internal standard in analytical techniques. It helps in the accurate quantification of arachidonic acid and its derivatives, which are involved in various biological processes such as inflammation, cell signaling, and membrane fluidity . The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert arachidonic acid into various bioactive lipids .
Comparison with Similar Compounds
Structural and Functional Analogues
Arachidonic Acid Methyl Ester (Non-Deuterated)
- Molecular Formula : C₂₁H₃₄O₂
- CAS : 2566-89-4
- Applications : Used to study AA metabolism in cultured cells or dietary models. Activates protein kinase C (PKC) in intact platelets via cyclooxygenase/lipoxygenase metabolites .
- Key Difference : Lacks deuterium labels, making it unsuitable as an internal standard for MS.
Arachidonic Acid-d8 (AA-d8)
- Molecular Formula : C₂₀H₂₈D₈O₂
- Applications: Another deuterated standard for AA quantification. Contains eight deuterium atoms, offering higher mass shift (+8 Da) than AA-d5 ME, which may improve resolution in MS .
Docosahexaenoic Acid-d5 Methyl Ester (DHA-d5 ME)
- Molecular Formula : C₂₃H₂₉D₅O₂
- CAS : 2687960-96-7
- Applications : Internal standard for DHA quantification. Shares similar deuterium labeling strategies but differs in chain length (22 carbons vs. AA-d5 ME’s 20) and unsaturation (6 double bonds vs. 4) .
Arachidonic Acid Ethyl Ester (AA Ethyl Ester)
- Molecular Formula : C₂₂H₃₆O₂
- Applications: Used in vivo as an exogenous AA source. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .
Comparative Data Table
Key Research Findings
PKC Activation: Non-deuterated AA methyl ester activates PKC in platelets via cyclooxygenase metabolites (e.g., thromboxanes) at 5 µM and lipoxygenase products (e.g., hydroxyeicosatetraenoic acids) at 50 µM . AA-d5 ME retains similar bioactivity but is primarily used for quantification rather than functional assays due to its isotopic label .
Solubility and Handling: AA-d5 ME and DHA-d5 ME share similar solubility profiles (~100 mg/mL in DMSO/ethanol), but DHA-d5 ME requires colder storage (-80°C) for long-term stability .
Analytical Performance: AA-d5 ME’s +5 Da mass shift provides sufficient resolution from endogenous AA in LC-MS/MS, whereas AA-d8’s +8 Da shift may offer marginal improvements in complex matrices .
Biological Activity
Arachidonic acid-d5 methyl ester (AA-d5-ME) is a deuterated form of arachidonic acid methyl ester, which serves as an important internal standard in lipidomic studies and has significant biological implications due to its role in various metabolic pathways. This article examines the biological activity of AA-d5-ME, focusing on its metabolic pathways, effects on cellular functions, and implications in health and disease.
- Chemical Name : (all-Z)-5,8,11,14-eicosatetraenoic-19,19,20,20,20-d5 acid, methyl ester
- CAS Number : 123167-39-5
- Molecular Formula : C21H29D5O2
- Molecular Weight : 323.5 g/mol
- Purity : >99% deuterated forms (d1-d5)
AA-d5-ME is primarily used as an internal standard for quantifying arachidonic acid in biological samples through gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .
Metabolic Pathways
Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for bioactive lipid mediators involved in inflammation and other physiological processes. The metabolism of AA can be categorized into three main pathways:
- Cyclooxygenase Pathway : Converts AA into prostaglandins and thromboxanes, which are crucial for mediating inflammation and platelet aggregation.
- Lipoxygenase Pathway : Converts AA into leukotrienes and hydroxyeicosatetraenoic acids (HETEs), involved in inflammatory responses and immune function.
- Cytochrome P450 Pathway : Produces epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.
Research indicates that AA-d5-ME can activate protein kinase C (PKC) pathways through its metabolites, suggesting a role in tumor promotion via eicosanoid synthesis .
Inflammation and Immune Response
AA-d5-ME has been shown to influence various inflammatory pathways:
- Protein Kinase C Activation : Studies indicate that both arachidonic acid and its methyl ester can activate PKC in platelets through their metabolites. This activation is critical for mediating cellular responses during inflammation .
- Dyslipidemia : Research has linked elevated levels of AA with dyslipidemia, where increased concentrations of free AA were associated with higher levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC). This suggests that AA plays a role in lipid metabolism and cardiovascular health .
Case Studies
-
Intrauterine Growth Restriction (IUGR) :
A study involving infants with IUGR showed impaired formation of AA from deuterated linoleic acid precursors. This highlights the importance of adequate AA levels for growth and development . -
Dietary Supplementation :
Dietary supplementation with arachidonic acid significantly increased its content in the colon of experimental models. This supplementation was shown to affect colonic health positively, indicating potential benefits for gastrointestinal disorders .
Table of Biological Activities
Q & A
Q. How should arachidonic acid-d5 methyl ester be stored to ensure stability?
this compound is typically supplied in ethanol solution and should be stored at -20°C to maintain stability for ≥2 years . To prevent degradation, avoid repeated freeze-thaw cycles and ensure the container is tightly sealed under inert gas (e.g., nitrogen) during solvent evaporation steps .
Q. What methods are recommended for preparing biological samples containing this compound?
The Bligh-Dyer method is widely used for lipid extraction from biological matrices. This protocol involves homogenizing tissues in a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation to isolate lipids into the chloroform layer . For esterified derivatives like this compound, ensure solvent compatibility (e.g., ethanol, DMSO) during reconstitution .
Q. Why is this compound used as an internal standard in lipid quantification?
Deuterated standards, such as this compound, provide isotopic "heavy" analogs that co-elute with native analytes during GC-MS or LC-MS analysis, enabling precise correction for extraction efficiency and matrix effects . Its structural similarity ensures comparable chromatographic behavior while avoiding overlap with endogenous signals .
Advanced Research Questions
Q. How can researchers address discrepancies in recovery rates of this compound across tissue matrices?
Tissue-specific lipid composition (e.g., phospholipid content in brain vs. plasma) may alter extraction efficiency. Validate recovery rates by spiking deuterated standards pre-extraction and comparing with post-extraction spikes to quantify matrix effects . Adjust extraction protocols (e.g., solvent ratios, homogenization time) for lipid-rich tissues like liver or adipose .
Q. What experimental considerations are critical when tracing this compound metabolism in vivo?
- Dose calibration : Ensure the deuterated ester does not exceed physiological concentrations to avoid perturbing endogenous pathways .
- Metabolic quenching : Rapidly freeze tissues post-harvest to arrest enzymatic activity (e.g., lipoxygenases, cyclooxygenases) that could degrade the tracer .
- Analytical specificity : Use high-resolution MS to distinguish deuterated metabolites (e.g., d5-prostaglandins) from non-labeled species .
Q. How does the choice of esterification method (methyl vs. ethyl) affect quantification using deuterated standards?
Methyl esters are preferred for GC due to higher volatility, while ethyl esters may improve LC-MS sensitivity by reducing polarity . However, inconsistent derivatization efficiency (e.g., incomplete transesterification) can introduce bias. Validate reaction completion via internal standards and control samples, and reference established protocols (e.g., saponification at 80°C for 1 hour) .
Methodological Notes
- Safety : this compound is highly flammable (GHS02) and toxic upon inhalation or skin contact (H301, H311, H331). Use explosion-proof equipment, static discharge controls, and personal protective gear (respirators, gloves) .
- Data Validation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report experimental details, including batch-specific purity (≥98%) and chromatographic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
